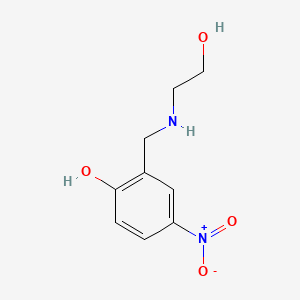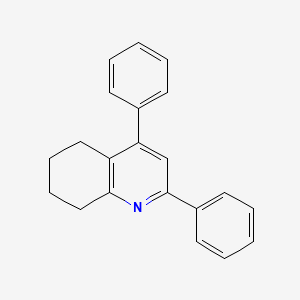
2,4-Diphenyl-5,6,7,8-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenyl-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. It is characterized by the presence of two phenyl groups attached to the quinoline ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of α,β-unsaturated aldehydes with aniline derivatives under acidic conditions. This reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the phenyl groups onto the quinoline ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diphenyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Aplicaciones Científicas De Investigación
2,4-Diphenyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant and its ability to inhibit radical chain oxidation.
Medicine: Explored for its hepatoprotective properties and potential use in treating liver diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,4-diphenyl-5,6,7,8-tetrahydroquinoline varies depending on its application. In medicinal chemistry, it is believed to exert its effects through the inhibition of autophagy in liver cells, thereby protecting against liver damage . In antioxidant applications, it acts by inhibiting radical chain oxidation, which helps in preventing lipid peroxidation of cell membranes .
Comparación Con Compuestos Similares
2,4-Diphenyl-5,6,7,8-tetrahydroquinoline can be compared with other similar compounds such as:
2,4-Diphenylpyrindane: Similar structure but lacks the tetrahydroquinoline core.
7,7-Dimethyl-2,4-diphenyl-6-oxa-5,6,7,8-tetrahydroquinoline: Contains an additional oxygen atom in the ring system.
Uniqueness
Its ability to undergo various chemical transformations and its diverse applications in different fields highlight its significance .
Propiedades
Fórmula molecular |
C21H19N |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
2,4-diphenyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C21H19N/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-6,9-12,15H,7-8,13-14H2 |
Clave InChI |
PVEVSBPEKCHUIE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide](/img/structure/B10878522.png)

![2-(4-Methoxyphenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10878534.png)
![3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol](/img/structure/B10878548.png)
![5,5,7,7-tetramethyl-2-{[(E)-morpholin-4-ylmethylidene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B10878554.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878561.png)
![2-{[(E)-piperidin-1-ylmethylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B10878567.png)
![N'-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-N,N-diethyl-formamidine](/img/structure/B10878582.png)
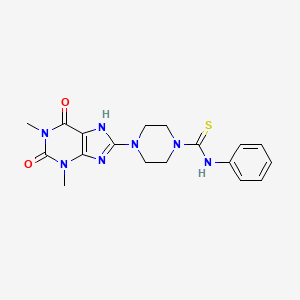
![2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine](/img/structure/B10878598.png)
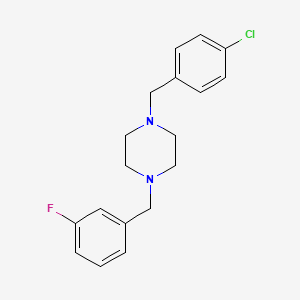
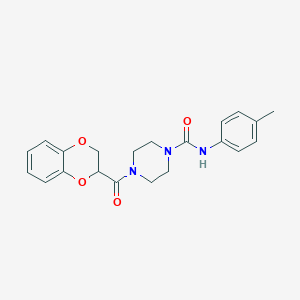
![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878612.png)
